molecular formula C9H8O B147433 1-Phenyl-2-propyn-1-ol CAS No. 4187-87-5

1-Phenyl-2-propyn-1-ol

Cat. No. B147433
CAS RN: 4187-87-5
M. Wt: 132.16 g/mol
InChI Key: UIGLAZDLBZDVBL-UHFFFAOYSA-N
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Description

1-Phenyl-2-propyn-1-ol is a chemical compound that has been studied for various applications, including its use as a chiral synthon for kinetic resolution and its potential in the synthesis of cross-linked polymers. It has also been investigated for its inhibitory effects on steel corrosion and its activity against phytopathogenic fungi .

Synthesis Analysis

The synthesis of 1-Phenyl-2-propyn-1-ol and its derivatives has been explored in several studies. For instance, a microwave-assisted enzymatic kinetic resolution of 1-Phenyl-2-propyn-1-ol was performed in nonaqueous media, which showed a synergism between microwave irradiation and enzyme catalysis . Additionally, the compound has been used as a monomer for the synthesis of cross-linked polymers, as demonstrated in the synthesis of 1,3,5-tris[4-(2-propynyloxy)phenyl]benzene . Furthermore, a variety of 3-phenyl-1-substituted (or 1,1-disubstituted) prop-2-yn-1-ols have been synthesized for testing against phytopathogenic fungi .

Molecular Structure Analysis

The molecular structure of 1-Phenyl-2-propyn-1-ol derivatives has been elucidated using various techniques. For example, the crystal structure of a related compound, 1-phenyl-2-(2-pyridyl)ethanol, was determined through X-ray diffraction, revealing the presence of intermolecular hydrogen bonds . Similarly, the structural and spectral properties of 1-phenyl-3(4-methoxyphenyl)-2-propenone were investigated using density functional theory and spectroscopic methods .

Chemical Reactions Analysis

1-Phenyl-2-propyn-1-ol undergoes various chemical reactions. It can effectively mitigate steel corrosion in hydrochloric acid solutions by undergoing hydration on the steel surface to form β-hydroxypropiophenone and subsequent dehydration to yield phenyl vinyl ketone, which can oligomerize to form a protective film . Additionally, gold-catalyzed oxidative cyclizations of o-(alkynyl)phenyl propargyl ether derivatives have been developed to synthesize functionalized 1H-isochromenes and 2H-pyrans .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Phenyl-2-propyn-1-ol and its derivatives have been characterized in several studies. The compound exhibits solvatochromic effects, aggregation-induced emission, and self-assembly into crystalline microstructures with optical waveguide effects . The BF2 complex of a related molecule demonstrated multiple chromisms, including mechano-, thermo-, and chronochromism, as well as crystallization-induced emission enhancement . The corrosion inhibition properties of 1-Phenyl-2-propyn-1-ol have also been attributed to its physical and chemical interactions with the steel surface .

Scientific Research Applications

Corrosion Inhibition

1-Phenyl-2-propyn-1-ol (PPO) has been shown to be effective in mitigating corrosion of steel in hydrochloric acid solutions, particularly in oilfield applications. Studies have found that PPO, along with its reaction products, acts as a primary inhibitor against steel corrosion. The formation of oligomeric films on steel surfaces provides an additional barrier, further reducing corrosion rates (Growcock & Lopp, 1988).

Enzymatic Kinetic Resolution

1-Phenyl-2-propyn-1-ol is an important chiral synthon and has been studied in the context of enzymatic kinetic resolution. Research shows that trans-esterification processes using microwaves and enzyme catalysis can effectively separate enantiomers of this compound. This method, which employs enzymes like Candida antarctica lipase B, demonstrates significant synergism between microwave irradiation and enzyme catalysis, resulting in improved reaction rates and high enantiomeric excess (Devendran & Yadav, 2014).

Polymerization

1-Phenyl-2-propyn-1-ol and its derivatives have been utilized in polymerization studies. Research involving α-hydroxyacetylenes, including 1-Phenyl-2-propyn-1-ol, indicates that these compounds can be polymerized using various metal-based catalysts. The studies highlight differences in polymer yields based on the bulkiness of substituents and the type of catalyst used. This research contributes to the understanding of polymer chemistry and potential applications in material science (Gal et al., 1994).

Chemical Synthesis and Reactions

1-Phenyl-2-propyn-1-ol is also studied in various chemical synthesis and reaction mechanisms. Its involvement in the formation of different chemical structures, such as vinylidene and chroman-2-ylidene complexes, showcases its versatility as a chemical reagent. These studies explore the compound's reactivity under different conditions and its potential use in the synthesis of complex organic molecules (Bustelo et al., 2007).

Gold(I)-Catalyzed Reactions

In gold(I)-catalyzed Meyer-Schuster rearrangement, 1-Phenyl-2-propyn-1-ol's reactivity is significantly influenced by the counterion and solvent used. Computational studies have revealed the formation of a gold-oxetene intermediate in these reactions, contributing to the understanding of gold catalysis in organic synthesis (Sorbelli et al., 2021).

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .

properties

IUPAC Name

1-phenylprop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8O/c1-2-9(10)8-6-4-3-5-7-8/h1,3-7,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIGLAZDLBZDVBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10871061
Record name 1-Phenylprop-2-yn-1-ol
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Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1-Phenyl-2-propyn-1-ol

CAS RN

4187-87-5
Record name α-Ethynylbenzenemethanol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl alcohol, alpha-ethynyl-
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Record name 1-Phenylpropargyl alcohol
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Record name 1-Phenylprop-2-yn-1-ol
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Record name 1-phenylprop-2-yn-1-ol
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Synthesis routes and methods I

Procedure details

To a solution of 2.65 g of benzaldehyde (Formula 26) in 50 mL of THF at room temperature was added 100 mL of 0.5M ethynylmagnesium bromide in THF. The mixture was stirred at room temperature for 2 hours. Then, the mixture was diluted with diethylether and a saturated solution of ammonium chloride. The mixture was extracted with ethyl acetate. Combined ethyl acetate was washed with brine, dried over sodium sulfate and concentrated. Column chromatography (20% ethyl acetate/hexane) gave 3.17 g of 1-phenyl-prop-2-yn-1-ol (Formula 27) as a light yellow oil. 1H NMR (300 MHz, CDCl3) δ 2.68 (m, 1H), 5.46-5.49 (m, 1H), 7.34-7.43 (m, 3H), 7.55-7.57 (m, 2H).
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

Place a mixture of α-[(trimethylsilyl)ethynyl]-benzene-methanol (4.09 g, 20 mmol) and tetrahydrofuran (25 mL) under argon atmosphere and cool to 0° C. Add, by dropwise addition, tetra-n-butylammonium fluoride (25 mL of a 1M solution in tetrahydrofuran, 25 mmol). Allow to warm to room temperature and stir for 1 hour. Partition between ethyl ether and water. Separate the organic phase, wash with saturated aqueous sodium chloride and concentrate in vacuo. Purify by silica gel chromatography (15% ethyl acetate/hexane) then purify further by distillation to yield 2.15 g of the title compound; bp 100°-110° C. @0.1 mm Hg.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
432
Citations
FB Growcock, VR Lopp… - Journal of the …, 1988 - iopscience.iop.org
Abstract 1‐Phenyl‐2‐propyn‐1‐ol (1‐PPO) is a very efficient corrosion inhibitor for oilfield steel in hydrochloric acid. With a suitable surfactant, 1‐PPO can impart> 99% protection to API …
Number of citations: 58 iopscience.iop.org
S Devendran, GD Yadav - BioMed Research International, 2014 - hindawi.com
… In this work, lipase catalyzed kinetic resolution of 1-phenyl-2-propyn-1-ol using vinyl acetate as acyl donor was studied under microwave irradiation. Among the employed catalysts, …
Number of citations: 19 www.hindawi.com
CJ Elsevier, P Vermeer - The Journal of Organic Chemistry, 1984 - ACS Publications
The lithium and tetrabutylammonium dihalocuprate induced conversions of 2-propynylic methanesulfonates, 1, 2 methanesulfinates, 2 and chlorides3 into 1-haloallenes proceed with …
Number of citations: 16 pubs.acs.org
M Tanaka, K Nakamura, T Iwado, T Sato… - … A European Journal, 2011 - Wiley Online Library
… Chemicals: 1-Phenyl-2-propyn-1-ol of chemical purity greater than 98 % was purchased from Tokyo Chemical Industry and used without further purification for the synthesis of 1-phenyl-…
D Sorbelli, J Segato, A Del Zotto, L Belpassi… - Dalton …, 2021 - pubs.rsc.org
… In the case of VOS, a high conversion of 1-phenyl-2-propyn-1-ol into cinnamaldehyde was achieved in 0.5 h in chloroform (Table 1, entry 1) without the formation of other side products. …
Number of citations: 4 pubs.rsc.org
A Nowok, M Dulski, K Jurkiewicz, J Grelska… - Journal of Molecular …, 2021 - Elsevier
… -1-propanol, 3-phenyl-1-propanol, 1-phenyl-2-propyn-1-ol and 3-phenyl-2-propyn-1-ol, was … Consequently, the most rigid compounds, 1-phenyl-2-propyn-1-ol and 3-phenyl-2-propyn-1-…
Number of citations: 7 www.sciencedirect.com
M Yasui, T Yabuki, M Takama, S Harada… - Bulletin of the …, 1989 - journal.csj.jp
X-Ray crystal structure analysis of the title four complexes showed that crystals consist of CPPOH···achiral diamine···CPPOH units. In the first two crystals a DABCO molecule is bound by …
Number of citations: 9 www.journal.csj.jp
SJ Hwang, YM Park, IH Um - Bull. Korean Chem. Soc, 2008 - Citeseer
… 1-Phenyl-2-propyn-1-one (2) was readily prepared from oxidation of 1-phenyl-2-propyn-1-ol,22 which was obtained from the reaction of benzaldehyde with ethylmagnesium bromide in …
Number of citations: 7 citeseerx.ist.psu.edu
T Yabuki, M Yasui, H Tezuka, S Harada, N Kasai… - Chemistry …, 1988 - journal.csj.jp
… The symmetric 1:2 complex of N,N′-dimethylpiperazine with (+)- and (−)-1-(o-chlorophenyl)-1-phenyl-2-propyn-1-ol(CPPOH), which is useful for the optical purification of partially …
Number of citations: 5 www.journal.csj.jp
S Devendran, GD Yadav - academia.edu
… In this work, lipase catalyzed kinetic resolution of 1-phenyl2-propyn-1-ol using vinyl acetate as acyl donor was studied under microwave irradiation. Among the employed catalysts, …
Number of citations: 0 www.academia.edu

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